molecular formula C22H23NO5 B11383537 N-(3-methoxybenzyl)-2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide

N-(3-methoxybenzyl)-2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide

Cat. No.: B11383537
M. Wt: 381.4 g/mol
InChI Key: RPTQXRYNVLJZDV-UHFFFAOYSA-N
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Description

N-(3-Methoxybenzyl)-2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide is a synthetic coumarin derivative featuring a chromen-2-one core substituted with methoxy (5-position) and dimethyl (4,7-positions) groups. Its structural attributes, including electron-rich aromatic systems and hydrogen-bonding capabilities, make it a candidate for pharmacological exploration, though specific biological data are absent in the provided evidence.

Properties

Molecular Formula

C22H23NO5

Molecular Weight

381.4 g/mol

IUPAC Name

2-(5-methoxy-4,7-dimethyl-2-oxochromen-3-yl)-N-[(3-methoxyphenyl)methyl]acetamide

InChI

InChI=1S/C22H23NO5/c1-13-8-18(27-4)21-14(2)17(22(25)28-19(21)9-13)11-20(24)23-12-15-6-5-7-16(10-15)26-3/h5-10H,11-12H2,1-4H3,(H,23,24)

InChI Key

RPTQXRYNVLJZDV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C(C(=O)O2)CC(=O)NCC3=CC(=CC=C3)OC)C)C(=C1)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Systems

Target Compound : Chromen-2-one (coumarin derivative) with a fused benzene and pyrone ring system. This core provides UV absorption and fluorescence properties, common in bioactive coumarins.

Pyridazinone Analogs (): Compounds such as 14r and 14s feature a pyridazin-3(2H)-one core, a six-membered ring with two adjacent nitrogen atoms.

Implications :

  • Chromen-2-one derivatives are more lipophilic due to the fused aromatic system, whereas pyridazinones may exhibit enhanced solubility in polar solvents.
  • The pyridazinone core in 14r and 14s is associated with higher melting points (125–185°C) compared to typical coumarin derivatives, suggesting stronger intermolecular interactions .

Substituent Effects

Methoxybenzyl Positional Isomerism
  • Target Compound : 3-Methoxybenzyl group.
  • Compound : 4-Methoxybenzyl isomer.

The position of the methoxy group on the benzyl ring influences electronic effects (e.g., para-methoxy is stronger electron-donating than meta) and steric accessibility. This positional variation could modulate interactions with biological targets or crystallization behavior, though direct data are unavailable .

Chromen-2-one Substitutions
  • Target Compound : 5-Methoxy, 4,7-dimethyl.
  • Compounds : 4-Methyl, 7-oxyacetohydrazide derivatives (e.g., 2k , 2l ).

The 5-methoxy group may participate in hydrogen bonding, akin to the nitro group in 2k, but with contrasting electronic effects (electron-donating vs. electron-withdrawing) .

Functional Group Variations

Acetamide vs. Acetohydrazide :

  • The target compound’s acetamide group (–NHCO–) contrasts with the acetohydrazide (–NHNHCO–) in 2k and 2l (). Hydrazides offer additional hydrogen-bonding sites but are more prone to oxidation, whereas acetamides provide hydrolytic stability .
Melting Points and Stability
  • Pyridazinone derivatives (14r, 14s) exhibit higher melting points (125–185°C) compared to coumarin-based hydrazides (253–254°C for 2k), suggesting divergent packing efficiencies .
  • The target compound’s melting point is unreported, but its structural similarity to 14r implies moderate thermal stability.

Spectral Data and Characterization

  • IR Spectroscopy : All compounds show characteristic carbonyl (C=O) stretches near 1650–1750 cm⁻¹. The target compound’s acetamide group would display NH stretching (~3300 cm⁻¹), similar to 14r .
  • NMR Spectroscopy : Methoxy protons in the target compound resonate near δ 3.8–4.0 ppm, comparable to 14r (δ 3.79 ppm for OCH3). Chromen-2-one methyl groups (4,7-dimethyl) are expected at δ 2.1–2.5 ppm .

Tabulated Comparison of Key Compounds

Compound Name & Source Core Structure Key Substituents Functional Group MP (°C) Yield (%) Synthesis Highlights
Target Compound Chromen-2-one 5-OMe, 4,7-Me2, 3-OMe-benzyl Acetamide N/A N/A Not reported
2k () Chromen-2-one 4-Me, 2-OH-5-NO2-benzylidene Acetohydrazide 253–254 84 Hydrazide + aldehyde
14r () Pyridazinone 3-OMe-benzyl, 4-OMe-Ph-Me Acetamide 125–127 45 K2CO3, ethanol reflux
14s () Pyridazinone 3-OMe-benzyl, 4-Br-benzyl Acetamide 184–185 97 Similar to 14r
N-(4-OMe-benzyl) analog (Evid 8) Chromen-2-one 5-OMe, 4,7-Me2, 4-OMe-benzyl Acetamide N/A N/A Not reported

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